molecular formula C14H18ClNO3S B12682530 Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester CAS No. 165549-74-6

Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester

Cat. No.: B12682530
CAS No.: 165549-74-6
M. Wt: 315.8 g/mol
InChI Key: UKUUYADZINVAGQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with chlorine, propoxythioxomethyl, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with propoxythioxomethylamine under controlled conditions. The esterification process is then carried out using isopropyl alcohol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 5-aminobenzoic acid share structural similarities.

    Thioxomethyl compounds: Other compounds containing the thioxomethyl group, such as thioacetamide, are also comparable.

Uniqueness

What sets Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

165549-74-6

Molecular Formula

C14H18ClNO3S

Molecular Weight

315.8 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-(propoxycarbothioylamino)benzoate

InChI

InChI=1S/C14H18ClNO3S/c1-4-7-18-14(20)16-10-5-6-12(15)11(8-10)13(17)19-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,16,20)

InChI Key

UKUUYADZINVAGQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C

Origin of Product

United States

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